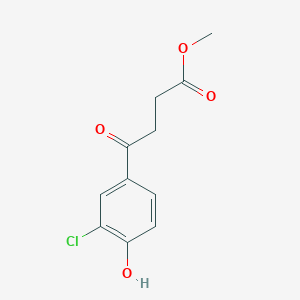

Methyl 3-(3-chloro-4-hydroxybenzoyl)propionate

カタログ番号 B8350123

分子量: 242.65 g/mol

InChIキー: XKEZJEIGNBYGKC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US03931177

Procedure details

Aluminium chloride powder (66.75 g, 0.5 mole) was added during one hour to a stirred mixture of dry 2-chlorophenol (27.3 g, 0.22 mole), powdered succinic anhydride (20 g, 0.2 mole) and dry sym-tetrachlorethane (150 ml) while the temperature was allowed to rise from 20°C to 40°C. The resultant mixture was heated in an oil bath at 135°C for 2 hours, then cooled in ice and hydrolysed with cold 10% hydrochloric acid solution (100 ml). Tetrachloroethane was removed by steam distillation and the aqueous residue precipitated a gum which was purified by standard procedures to give 31.97 g, 70%, of a mixture of 3-(3-chloro-2-hydroxybenzoyl) propionic and 3-(3-chloro-4-hydroxybenzoyl)propionic acids. Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80°C) gave methyl 3-(3-chloro-2-hydroxybenzoyl)propionate (m.p. 60°-62°C) and methyl 3-(3-chloro-4-hydroxybenzoyl)propionate (m.p. 85°-89°C). Hydrolysis of the latter ester with dilute sodium hydroxide solution gave 3-(3-chloro-4-hydroxybenzoyl)propionic acid (m.p. 155°-160°C). The pure acid, on recrystallisation from water, had m.p. 160°-162°C.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

3-(3-chloro-4-hydroxybenzoyl)propionic acids

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[OH:12].[C:13]1(=[O:19])[O:18][C:16](=[O:17])[CH2:15][CH2:14]1.[CH:20](Cl)(Cl)C(Cl)Cl>Cl>[Cl:5][C:6]1[C:7]([OH:12])=[C:8]([CH:9]=[CH:10][CH:11]=1)[C:16]([CH2:15][CH2:14][C:13]([O:18][CH3:20])=[O:19])=[O:17].[Cl:5][C:6]1[CH:11]=[C:10]([CH:9]=[CH:8][C:7]=1[OH:12])[C:16]([CH2:15][CH2:14][C:13]([O:18][CH3:20])=[O:19])=[O:17] |f:0.1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

66.75 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

27.3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)O

|

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(=O)O1)=O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C(Cl)Cl)(Cl)Cl

|

Step Two

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

3-(3-chloro-4-hydroxybenzoyl)propionic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise from 20°C to 40°C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Tetrachloroethane was removed by steam distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous residue precipitated a gum which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by standard procedures

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 31.97 g, 70%

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Esterification of the mixed acids with methanol - hydrogen chloride and separation of the products by column chromatography (silica, 5/1 chloroform/petroleum ether B.p. 60°-80°C)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=C(C(=O)CCC(=O)OC)C=CC1)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C(=O)CCC(=O)OC)C=CC1O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |